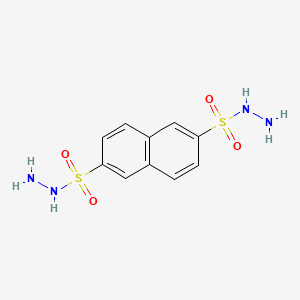

Naphthalene-2,6-di(sulphonohydrazide)

Beschreibung

Naphthalene-2,6-di(sulphonohydrazide) is a naphthalene derivative featuring two sulphonohydrazide (-SO₂-NH-NH₂) groups at the 2 and 6 positions of the aromatic ring. This structural motif confers unique chemical properties, such as the ability to act as a bidentate ligand for metal coordination and participate in hydrogen bonding.

Eigenschaften

CAS-Nummer |

83863-50-7 |

|---|---|

Molekularformel |

C10H12N4O4S2 |

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

naphthalene-2,6-disulfonohydrazide |

InChI |

InChI=1S/C10H12N4O4S2/c11-13-19(15,16)9-3-1-7-5-10(20(17,18)14-12)4-2-8(7)6-9/h1-6,13-14H,11-12H2 |

InChI-Schlüssel |

PVXKWNACCHLGEO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NN)C=C1S(=O)(=O)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Naphthalin-2,6-di(sulfonhydrazid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Hydrazinderivaten führen.

Substitution: Die Sulfonhydrazidgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfonsäurederivate, Hydrazinderivate und substituierte Naphthalinverbindungen.

Wissenschaftliche Forschungsanwendungen

Naphthalin-2,6-di(sulfonhydrazid) hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.

Industrie: Es wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Naphthalin-2,6-di(sulfonhydrazid) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Sulfonhydrazidgruppen können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Molekülen eingehen, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht, aber Studien deuten darauf hin, dass die Verbindung möglicherweise zelluläre Prozesse wie die DNA-Replikation und die Proteinsynthese stört.

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalene-2,6-di(sulphonohydrazide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The sulphonohydrazide groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and substituted naphthalene compounds.

Wissenschaftliche Forschungsanwendungen

Naphthalene-2,6-di(sulphonohydrazide) has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of naphthalene-2,6-di(sulphonohydrazide) involves its interaction with specific molecular targets and pathways. The sulphonohydrazide groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Sensing: NBBSH's Hg²⁺ detection mechanism suggests that di(sulphonohydrazide) could enhance sensitivity via dual binding sites .

- Coordination Chemistry : The naphthalene backbone may stabilize metal complexes better than benzene-based hydrazides, as seen in studies on benzohydrazides .

- Environmental Impact: Unlike alkylated naphthalenes (e.g., 2,6-diisopropylnaphthalene), the di(sulphonohydrazide) is less likely to persist in ecosystems due to its reactive functional groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Naphthalene-2,6-di(sulphonohydrazide), and how can purity be maximized?

- Methodology :

- Start with naphthalene-2,6-disulfonic acid (CAS 1655-45-4) as a precursor . React with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate, followed by hydrazine (N₂H₄) in anhydrous ethanol under nitrogen.

- Purify via recrystallization using ethanol/water mixtures. Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) and confirm purity using melting point analysis (expected range: 122–126°C) .

- Key Considerations : Ensure strict anhydrous conditions to avoid hydrolysis of intermediates.

Q. Which spectroscopic and chromatographic methods are critical for characterizing Naphthalene-2,6-di(sulphonohydrazide)?

- Methodology :

- ¹H/¹³C NMR : Look for sulfonamide NH peaks at δ 8.5–9.5 ppm and aromatic protons at δ 7.5–8.5 ppm. Confirm sulfonyl group integration .

- IR Spectroscopy : Identify S=O stretching (1350–1200 cm⁻¹) and N–H bending (1600–1500 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can Naphthalene-2,6-di(sulphonohydrazide) be utilized in designing metal-organic frameworks (MOFs) or coordination polymers?

- Methodology :

- Use the compound as a bifunctional ligand. Coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) in polar solvents like DMF or DEF. Structural dimensionality (2D vs. 3D) depends on solvent choice and metal-ligand stoichiometry .

- Characterize frameworks via X-ray crystallography to analyze bond angles and network topology. Compare with naphthalene-2,6-dicarboxylic acid-based MOFs for sulfonyl vs. carboxylate coordination effects .

Q. What experimental approaches resolve contradictions in reported catalytic activity of Naphthalene-2,6-di(sulphonohydrazide) in cross-coupling reactions?

- Methodology :

- Controlled Replication : Repeat reactions under standardized conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF, 80°C) to verify reproducibility.

- Mechanistic Probes : Use deuterated substrates or radical scavengers to distinguish between ionic vs. radical pathways .

- Computational Modeling : Perform DFT calculations to compare energy barriers for proposed reaction mechanisms .

Q. How does the electronic structure of Naphthalene-2,6-di(sulphonohydrazide) influence its electrochemical sensing applications?

- Methodology :

- Modify electrodes (e.g., glassy carbon) with Nafion matrices containing the compound. Test sensitivity to heavy metals (e.g., Hg²⁺) via cyclic voltammetry and differential pulse voltammetry .

- Compare with structurally similar hydrazides (e.g., benzene sulphonohydrazide) to isolate the role of the naphthalene backbone in electron transfer kinetics .

Data Analysis and Optimization

Q. What statistical methods are recommended for optimizing reaction yields in large-scale syntheses?

- Methodology :

- Apply response surface methodology (RSM) or factorial design to evaluate variables (temperature, solvent ratio, stoichiometry). Use software like Minitab or Design-Expert for predictive modeling .

Q. How can researchers address discrepancies in reported solubility data for Naphthalene-2,6-di(sulphonohydrazide)?

- Methodology :

- Perform solubility tests in standardized solvents (e.g., DMSO, DMF, water) using UV-Vis spectroscopy at λ_max ≈ 270 nm. Compare results with literature values, noting pH and temperature dependencies .

Safety and Handling

Q. What safety protocols are essential for handling Naphthalene-2,6-di(sulphonohydrazide in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.